3,4'-Dichloropropiophenone

Beschreibung

The exact mass of the compound 3,4'-Dichloropropiophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36074. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,4'-Dichloropropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4'-Dichloropropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

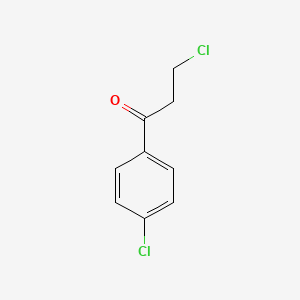

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFJBHFMQODYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192608 | |

| Record name | 3,4'-Dichloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3946-29-0 | |

| Record name | 3-Chloro-1-(4-chlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3946-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Dichloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003946290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3946-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4'-Dichloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-dichloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4'-DICHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2CZE36L2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4'-Dichloropropiophenone: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3,4'-Dichloropropiophenone, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical research. We will delve into its chemical and physical properties, explore its synthesis, and discuss its role as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound.

Core Chemical Identity and Physicochemical Properties

3,4'-Dichloropropiophenone is a halogenated aromatic ketone.[1] Its structure, featuring a dichlorinated phenyl ring attached to a propanone chain, makes it a valuable precursor in various chemical transformations. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 6582-42-9[1][2][3][4]

It is important to note that the isomeric compound, 3',4'-Dichloropropiophenone, also shares this CAS number in many databases. For the purpose of this guide, we will focus on the properties and applications associated with the structure where the chlorine atoms are on the 3 and 4 positions of the phenyl ring. Another related compound is 3-chloropropiophenone, which has a single chlorine atom on the side chain.

Table 1: Physicochemical Properties of 3,4'-Dichloropropiophenone

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈Cl₂O | [2][5] |

| Molecular Weight | 203.07 g/mol | [2][3] |

| Appearance | White to pale yellow solid or powder | [1] |

| Melting Point | 44-46 °C | [3][6] |

| Boiling Point | 136-140 °C at 18 mmHg | [3][6] |

| Solubility | Soluble in methanol | [3][6] |

| Density | ~1.257 g/cm³ (estimate) | [3][6] |

Synthesis of 3,4'-Dichloropropiophenone: A Methodological Overview

The synthesis of chlorinated propiophenones often involves Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. While a specific synthesis for 3,4'-dichloropropiophenone is not detailed in the provided search results, a general and analogous procedure for a related compound, 3-chloropropiophenone, can be adapted. This provides a logical framework for its synthesis.

Conceptual Synthesis Workflow

The synthesis would likely proceed via the Friedel-Crafts acylation of 1,2-dichlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Conceptual workflow for the synthesis of 3,4'-Dichloropropiophenone.

Exemplary Laboratory Protocol (Adapted from 3-Chloropropiophenone Synthesis)

This protocol is an adaptation based on the synthesis of a similar compound and should be optimized for 3,4'-Dichloropropiophenone.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, suspend aluminum chloride in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Addition of Acylating Agent: Cool the suspension in an ice bath. Add propionyl chloride dropwise to the suspension while maintaining the low temperature.

-

Addition of Aromatic Substrate: Subsequently, add 1,2-dichlorobenzene dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at a low temperature for a few hours and then let it warm to room temperature, stirring overnight to ensure completion.

-

Workup: Quench the reaction by carefully pouring the mixture over ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄). Concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by recrystallization or column chromatography to yield pure 3,4'-Dichloropropiophenone.

Applications in Pharmaceutical Research and Development

3,4'-Dichloropropiophenone serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its utility stems from the reactive ketone group and the specific substitution pattern of the chlorine atoms on the aromatic ring, which can be further modified or are integral to the final molecule's activity.

Key applications include its use as a reagent in the preparation of:

-

Compounds for genetic screening to counter the growth of methylthioadenosine phosphorylase, which is involved in cancer proliferation.[1][9]

The presence of the propiophenone moiety provides a handle for introducing further chemical diversity, a crucial aspect of modern drug discovery.

Caption: Role of 3,4'-Dichloropropiophenone as a precursor in drug development.

Analytical Characterization

The purity and identity of 3,4'-Dichloropropiophenone are typically confirmed using a suite of analytical techniques. While specific analytical methods for this compound are not extensively detailed in the search results, standard methods for similar organic compounds would apply.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for assessing purity.

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the carbonyl (C=O) stretch of the ketone.

A typical quality control workflow would involve using a combination of these techniques to ensure the material meets the required specifications for subsequent synthetic steps.

Safety, Handling, and Toxicological Profile

3,4'-Dichloropropiophenone is classified as a hazardous substance and requires careful handling.

Table 2: GHS Hazard Information

| Hazard Statement | Description | GHS Class |

| H314 / H315 | Causes severe skin burns and irritation.[5] | Skin Corrosion/Irritation |

| H318 / H319 | Causes serious eye damage/irritation.[5] | Serious Eye Damage/Eye Irritation |

| H335 | May cause respiratory irritation.[5][10][11] | Specific target organ toxicity, single exposure |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10] A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation.[12]

-

Handling: Use only in a well-ventilated area.[10] Avoid breathing dust and contact with skin and eyes.[10] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][6]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[12]

-

Inhalation: Move to fresh air immediately.[12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water.[12]

In all cases of exposure, seek immediate medical attention.[12]

Conclusion

3,4'-Dichloropropiophenone is a valuable and versatile chemical intermediate with a well-defined set of properties. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, underscores its importance. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for any researcher or scientist working with this compound.

References

-

3,4'-Dichloropropiophenone | C9H8Cl2O | CID 77550. PubChem. [Link]

-

3',4'-Dichloropropiophenone | CAS No: 6582-42-9. Pharmaffiliates. [Link]

-

Synthesis of 3'-chloropropiophenone. PrepChem.com. [Link]

-

Material Safety Data Sheet - 3'-Chloropropiophenone, 98%. Cole-Parmer. [Link]

-

3'-Chloropropiophenone | C9H9ClO | CID 587128. PubChem. [Link]

-

3-Chloropropiophenone. IUCr. [Link]

-

dichloropropiophenone - chemical-label.com. [Link]

-

3',4'-Dichloropropiophenone. Wychem. [Link]

-

3-Chloropropiophenone. IUCr Journals. [Link]

- 3-Chloropropiophenone Market By Applic

-

Analytical Methods. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

-

3-Chlorocathinone - Analytical report. [Link]

-

Selected Methods of Analysis. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. 3',4'-DICHLOROPROPIOPHENONE | 6582-42-9 [chemicalbook.com]

- 4. 3',4'-Dichloropropiophenone | Call Wychem 01440 820338 [wychem.com]

- 5. 3,4'-Dichloropropiophenone | C9H8Cl2O | CID 77550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3',4'-DICHLOROPROPIOPHENONE CAS#: 6582-42-9 [m.chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 3,4'-Dichloropropiophenone | 3946-29-0 [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. chemical-label.com [chemical-label.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3,4'-Dichloropropiophenone

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4'-Dichloropropiophenone (CAS RN: 3946-29-0), a key chemical intermediate in the pharmaceutical and fine chemical industries. The document elucidates the compound's chemical identity, physical characteristics, spectroscopic profile, synthesis, and reactivity. Furthermore, it details established experimental protocols, discusses its role in the synthesis of active pharmaceutical ingredients, and outlines critical safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction and Nomenclature

3,4'-Dichloropropiophenone is a halogenated aromatic ketone that serves as a pivotal building block in organic synthesis. Its bifunctional nature, possessing both a reactive ketone and an alkyl chloride, makes it a versatile precursor for a variety of more complex molecules. A notable application is its use as an intermediate in the synthesis of pharmaceutical compounds.[1]

A point of common confusion is the nomenclature surrounding dichloropropiophenone isomers. It is crucial to distinguish between 3,4'-Dichloropropiophenone and its isomer 3',4'-Dichloropropiophenone . The former, the subject of this guide, has a chlorine atom on the propane chain and another on the phenyl ring, whereas the latter has both chlorine atoms on the phenyl ring. This distinction is critical for sourcing the correct material and predicting its reactivity.

Chemical Identity and Physical Properties

A clear and unambiguous identification of 3,4'-Dichloropropiophenone is paramount for any research or development endeavor. The key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 3-chloro-1-(4-chlorophenyl)propan-1-one | [2][3] |

| Synonyms | β,p-Dichloropropiophenone, 2-(4-chlorobenzoyl)ethyl chloride | [2] |

| CAS Number | 3946-29-0 | [2][3] |

| Molecular Formula | C₉H₈Cl₂O | [2][3] |

| Molecular Weight | 203.06 g/mol | [2][3] |

| Appearance | White to pale yellow solid | - |

| Melting Point | 48-51 °C | - |

| Boiling Point | 135-137 °C at 0.6 mmHg | - |

| Solubility | Soluble in methanol and chloroform. | - |

| InChI | InChI=1S/C9H8Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2 | [2] |

| SMILES | ClCCC(=O)C1=CC=C(Cl)C=C1 | [3] |

Note on Isomer 3',4'-Dichloropropiophenone (CAS: 6582-42-9): This isomer, 1-(3,4-dichlorophenyl)propan-1-one, has a melting point of 44-46 °C and a boiling point of 136-140 °C at 18 mmHg.[4] It is also a valuable intermediate, notably in the synthesis of certain antidepressant aryl-alkyl-piperidine derivatives.[5]

Spectroscopic Profile

The structural features of 3,4'-Dichloropropiophenone can be elucidated through various spectroscopic techniques. While publicly available, detailed spectra are limited, the expected key features are outlined below based on its structure and data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the para-substituted phenyl ring would likely appear as two doublets in the range of δ 7.5-8.0 ppm. The two methylene groups of the propyl chain, being adjacent to a chlorine atom and a carbonyl group respectively, would appear as two triplets around δ 3.5-4.0 ppm.[6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for the carbonyl carbon (around δ 195-200 ppm), the aromatic carbons (in the δ 125-140 ppm region), and the two aliphatic carbons (in the δ 35-45 ppm range).[6]

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic groups, and C-Cl stretching vibrations.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 202, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of the chlorine atom and cleavage adjacent to the carbonyl group.

Synthesis and Purification

The most common and industrially relevant method for the synthesis of compounds like 3,4'-Dichloropropiophenone is the Friedel-Crafts acylation .[7] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group.

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 3,4'-Dichloropropiophenone from chlorobenzene and 3-chloropropionyl chloride.

Reaction Scheme:

Caption: Friedel-Crafts acylation of chlorobenzene.

Experimental Protocol:

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

3-Chloropropionyl Chloride

-

Chlorobenzene

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Pentane (for recrystallization)

-

Ice

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.25 eq.) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: To the stirred suspension, add 3-chloropropionyl chloride (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Addition of Aromatic Substrate: Following the addition of the acyl chloride, add chlorobenzene (1.0 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water until neutral, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from pentane to obtain pure 3,4'-Dichloropropiophenone.[8]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride is highly moisture-sensitive and will be deactivated by water. Therefore, all reagents and glassware must be dry.

-

Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that coordinates with the 3-chloropropionyl chloride to form a highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.[9]

-

Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic reaction and to minimize the formation of by-products.

-

Quenching with Acidified Ice: This step serves to hydrolyze the aluminum chloride-ketone complex formed during the reaction, making the product soluble in the organic phase, and to neutralize any remaining catalyst.

Chemical Reactivity and Applications

3,4'-Dichloropropiophenone is an α-haloketone (specifically, a β-chloroketone, which has similar reactivity at the carbon bearing the halogen). The reactivity is dominated by the two electrophilic sites: the carbonyl carbon and the carbon atom bonded to the chlorine.

Reactivity of the α-Haloketone Moiety

The presence of the electron-withdrawing carbonyl group significantly enhances the reactivity of the C-Cl bond towards nucleophilic substitution, making it more susceptible to attack than a typical alkyl chloride.[10]

Reaction Mechanism: Nucleophilic Substitution (SN2)

Caption: Generalized SN2 reaction at the α-carbon.

Nucleophiles can attack the carbon bearing the chlorine, leading to a substitution reaction. This is a common strategy for introducing various functional groups. For instance, reaction with amines can lead to amino ketones, which are precursors to many pharmaceuticals.

Application in Pharmaceutical Synthesis

A significant application of related chloropropiophenones is in the synthesis of the antidepressant bupropion . While the most direct synthesis of bupropion starts from 3'-chloropropiophenone, the reactivity principles are directly applicable to 3,4'-dichloropropiophenone for the synthesis of analogous compounds. The synthesis involves the α-bromination of the propiophenone followed by nucleophilic substitution with tert-butylamine.[11][12]

Safety, Handling, and Disposal

As with all halogenated organic compounds, 3,4'-Dichloropropiophenone must be handled with appropriate safety precautions.

Hazard Summary:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[13]

-

Respiratory Irritation: May cause respiratory irritation.[13]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal:

-

3,4'-Dichloropropiophenone and any materials contaminated with it should be treated as hazardous waste.

-

Dispose of in accordance with local, state, and federal regulations.

-

Halogenated organic waste should be collected in a designated, properly labeled, and sealed container.[15][16] Do not mix with non-halogenated waste to facilitate proper disposal and recycling.[17]

References

-

Pharmaffiliates. (n.d.). 3',4'-Dichloropropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3,4'-Dichloropropiophenone. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Retrieved from [Link]

- Google Patents. (n.d.). WO2004024674A1 - Process for the preparation of bupropion hydrochloride.

-

MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

- Google Patents. (n.d.). CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof.

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100.... Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024, December 15). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024, December 15). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 3',4'-Dichloropropiophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3',4'-Dichloropropiophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]

-

YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). CONVENIENT AND SCALABLE PROCESS FOR THE PREPARATION OF BUPROPION HYDROCHLORIDE VIA EFFICIENT BROMINATION OF m-CHLOROPROPIOPHENON. Retrieved from [Link]

-

ACS Publications. (2022, August 24). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US7737302B2 - Process for preparing bupropion hydrochloride.

- Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.

-

Reddit. (2023, June 5). Bupropion synthesis question. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PMC. (n.d.). 3-Chloropropiophenone. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-(4-CHLOROPHENYL)PROPAN-1-ONE | CAS 3946-29-0. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

-

NIST WebBook. (n.d.). 2',4'-dichloropropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1-phenylpropanol. Retrieved from [Link]

-

NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

Sources

- 1. modichemical.com [modichemical.com]

- 2. 3,4'-Dichloropropiophenone | C9H8Cl2O | CID 77550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-1-(4-CHLOROPHENYL)PROPAN-1-ONE | CAS 3946-29-0 [matrix-fine-chemicals.com]

- 4. 3',4'-DICHLOROPROPIOPHENONE CAS#: 6582-42-9 [m.chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 13. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. ethz.ch [ethz.ch]

- 16. 7.2 Organic Solvents [ehs.cornell.edu]

- 17. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to the Solubility of 3,4'-Dichloropropiophenone in Methanol and Chloroform

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dichloropropiophenone is a chemical compound of significant interest in organic synthesis and pharmaceutical development.[1][2] Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in common organic solvents. This guide provides a detailed examination of the solubility of 3,4'-Dichloropropiophenone in two frequently used solvents: methanol, a polar protic solvent, and chloroform, a non-polar solvent.

As Senior Application Scientists, our aim is to furnish a resource that is not only theoretically grounded but also provides practical, actionable insights for laboratory applications. This document will delve into the molecular interactions governing the solubility of 3,4'-Dichloropropiophenone, offering a predictive framework based on the principle of "like dissolves like." Furthermore, we will present a comprehensive, field-proven experimental protocol for the quantitative determination of its solubility, ensuring scientific integrity and reproducibility.

Physicochemical Properties of 3,4'-Dichloropropiophenone

To comprehend the solubility of 3,4'-Dichloropropiophenone, we must first dissect its molecular structure and the resultant intermolecular forces it can exhibit.

Molecular Structure:

-

IUPAC Name: 3-chloro-1-(4-chlorophenyl)propan-1-one[3]

-

Molecular Weight: 203.07 g/mol

-

Functional Groups: The molecule possesses a ketone (C=O) functional group, a phenyl ring, and two chlorine substituents.

Intermolecular Forces:

The functional groups present in 3,4'-Dichloropropiophenone dictate the types of intermolecular forces it can participate in:

-

Dipole-Dipole Interactions: The ketone group has a significant dipole moment due to the electronegativity difference between the carbon and oxygen atoms.[5][6] This allows for dipole-dipole interactions between molecules.

-

London Dispersion Forces: As with all molecules, London dispersion forces are present. The presence of the aromatic ring and the overall size of the molecule suggest that these forces will be a notable contributor to its intermolecular attractions.[7][8][9]

-

Hydrogen Bonding: 3,4'-Dichloropropiophenone can act as a hydrogen bond acceptor via the lone pairs on the oxygen atom of the carbonyl group.[3][10] However, it lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.[11]

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[12][13][14][15][16] It posits that a solute will dissolve most readily in a solvent that has similar intermolecular forces.

Solubility in Methanol (CH₃OH)

Methanol is a polar protic solvent. Its primary intermolecular forces are:

-

Hydrogen Bonding: The hydroxyl (-OH) group allows methanol to be both a hydrogen bond donor and acceptor, leading to a strong hydrogen-bonding network.[17][18][19]

-

Dipole-Dipole Interactions: The C-O and O-H bonds are polar, resulting in a net dipole moment.

-

London Dispersion Forces: Present in all molecules.[20]

Prediction: Based on the "like dissolves like" principle, we can anticipate a degree of solubility for 3,4'-Dichloropropiophenone in methanol. The ketone's ability to accept hydrogen bonds can interact favorably with methanol's hydrogen-bonding network. Furthermore, the dipole-dipole interactions of both the solute and the solvent are compatible. However, the non-polar aromatic ring and the overall size of the 3,4'-Dichloropropiophenone molecule may limit its solubility. This aligns with qualitative observations describing it as "slightly soluble" or "soluble" in methanol.

Solubility in Chloroform (CHCl₃)

Chloroform is generally considered a non-polar solvent, though it possesses a dipole moment.[21][22][23][24][25] Its intermolecular forces include:

-

Dipole-Dipole Interactions: The three electronegative chlorine atoms create a molecular dipole.

-

London Dispersion Forces: These are the predominant intermolecular forces in chloroform.

-

Weak Hydrogen Bonding: The hydrogen atom in chloroform can participate in weak hydrogen bonding.[21]

Prediction: The primary intermolecular forces in chloroform are London dispersion forces, which will interact favorably with the non-polar aromatic ring of 3,4'-Dichloropropiophenone. The dipole-dipole interactions of both molecules will also contribute to solubility. The qualitative description of "sparingly soluble" suggests that while there is some compatibility in intermolecular forces, the interactions are not as strong as those with more polar solvents like methanol.

Quantitative Solubility Data

While precise, publicly available quantitative solubility data for 3,4'-Dichloropropiophenone is limited, the following table summarizes the qualitative information found in chemical databases.

| Solvent | Qualitative Solubility |

| Methanol | Slightly Soluble / Soluble |

| Chloroform | Sparingly Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following is a robust, step-by-step methodology for determining the solubility of a compound like 3,4'-Dichloropropiophenone.

I. Materials and Equipment

-

3,4'-Dichloropropiophenone (solute)

-

Methanol (solvent)

-

Chloroform (solvent)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

II. Experimental Workflow

Caption: Experimental Workflow for Solubility Determination.

III. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3,4'-Dichloropropiophenone into several vials. The key is to ensure undissolved solid remains at equilibrium.

-

Add a known volume of the chosen solvent (methanol or chloroform) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature environment (e.g., 25 °C).

-

Agitate the vials continuously using a shaker or vortex mixer to facilitate dissolution.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[26]

-

-

Phase Separation:

-

Remove the vials from the agitator and allow the undissolved solid to settle.

-

Centrifuge the vials to ensure a clear separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of calibration standards of 3,4'-Dichloropropiophenone of known concentrations.

-

Analyze the diluted sample and the calibration standards using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing Molecular Interactions

The following diagrams illustrate the primary intermolecular forces at play between 3,4'-Dichloropropiophenone and the two solvents.

Caption: Interactions with Methanol.

Caption: Interactions with Chloroform.

Conclusion

The solubility of 3,4'-Dichloropropiophenone in methanol and chloroform is governed by the interplay of its molecular structure and the properties of the solvents. Its polar ketone group allows for favorable interactions with the polar protic solvent methanol, primarily through hydrogen bond acceptance and dipole-dipole forces. Conversely, its non-polar aromatic ring and overall molecular size contribute to its solubility in the less polar solvent chloroform, driven by London dispersion and dipole-dipole forces. While qualitative data suggests limited solubility in both solvents, precise quantitative determination requires a rigorous experimental approach as outlined in this guide. For researchers and professionals in drug development, a comprehensive understanding and empirical validation of solubility are critical for successful formulation and application of this important chemical intermediate.

References

-

Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

-

Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. Retrieved from [Link]

-

Brainly. (2023, October 26). [FREE] What types of intermolecular forces can be found in ketones? A) Hydrogen bonding and dipole-dipole. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Explain the phrase "like dissolves like.". Retrieved from [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 18). 4.2: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Quora. (2016, May 20). What type of intermolecular force is present in ketone?. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Quora. (2016, June 21). What kind of intermolecular forces are found in CH3OH?. Retrieved from [Link]

-

Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Context-Dependent Significance of London Dispersion. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroform. Retrieved from [Link]

-

Prezi. (n.d.). Chloroform - Intermolecular Force. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Methanol Solvent Properties. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chloroform Solvent Properties. Retrieved from [Link]

-

Vedantu. (n.d.). Chloroform: Properties, Uses, and Safety Explained. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). London Dispersion Forces. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Physics Forums. (2010, April 13). London forces between benzene molecules. Retrieved from [Link]

-

Brainly. (2023, October 12). [FREE] What type(s) of intermolecular forces are present in methanol and ethanol?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4'-Dichloropropiophenone | C9H8Cl2O | CID 77550. PubChem. Retrieved from [Link]

-

Pearson. (n.d.). Which types of intermolecular forces are present in methanol (CH3OH)?. Retrieved from [Link]

-

Lab Alley. (2025, September 29). Chloroform Overview: Properties, Uses, Safety & Buying Guide. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 3.3: Intermolecular Forces. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Rosamonte's Physical Chemistry Website. (n.d.). Dipole Moment. Retrieved from [Link]

-

MDPI. (n.d.). Hydrogen-Bonded Di(hydroperoxy)alkane Adducts of the Type Cy3P=O·(HOO)2CHR (R = Alkyl). Retrieved from [Link]

-

ChemRxiv. (n.d.). A three-component hydrogen bonded framework. Retrieved from [Link]

Sources

- 1. 3,4'-Dichloropropiophenone | 3946-29-0 [chemicalbook.com]

- 2. 3',4'-Dichloropropiophenone | 6582-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3,4'-Dichloropropiophenone | C9H8Cl2O | CID 77550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aromatic compound - Wikipedia [en.wikipedia.org]

- 8. Context-Dependent Significance of London Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. London Dispersion Forces [chem.purdue.edu]

- 10. Hydrogen-Bonded Di(hydroperoxy)alkane Adducts of the Type Cy3P=O·(HOO)2CHR (R = Alkyl) [mdpi.com]

- 11. brainly.com [brainly.com]

- 12. fiveable.me [fiveable.me]

- 13. homework.study.com [homework.study.com]

- 14. fountainmagazine.com [fountainmagazine.com]

- 15. quora.com [quora.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. brainly.com [brainly.com]

- 18. Which types of intermolecular forces are present in methanol (CH3... | Study Prep in Pearson+ [pearson.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. quora.com [quora.com]

- 21. Chloroform - Wikipedia [en.wikipedia.org]

- 22. prezi.com [prezi.com]

- 23. Chloroform Solvent Properties [macro.lsu.edu]

- 24. Chloroform: Properties, Uses, and Safety Explained [vedantu.com]

- 25. laballey.com [laballey.com]

- 26. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 3,4'-Dichloropropiophenone

An In-depth Analysis of ¹H NMR and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

Introduction

3,4'-Dichloropropiophenone, with the IUPAC name 3-chloro-1-(4-chlorophenyl)propan-1-one, is a halogenated aromatic ketone of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds.[1][2] Its chemical structure, featuring a 4-chlorophenyl group attached to a 3-chloropropanoyl moiety, presents a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for ensuring purity, verifying structure, and understanding its reactivity. This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3,4'-Dichloropropiophenone, offering insights into the interpretation of its spectra and outlining robust experimental protocols.

Molecular Structure and Proton Environments

The molecular structure of 3,4'-Dichloropropiophenone dictates the expected spectroscopic data. The molecule consists of a 1,4-disubstituted benzene ring and a three-carbon aliphatic chain containing a carbonyl group and a terminal chlorine atom.

Figure 2: Logical relationship of proton environments and their coupling in the ¹H NMR spectrum.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) of 3,4'-Dichloropropiophenone is expected to show a molecular ion peak and several characteristic fragment ions. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing ions.

Expected Mass Spectrometry Data

| m/z | Ion | Predicted Relative Abundance |

| 202/204/206 | [M]⁺ | Low |

| 139/141 | [C₇H₄ClO]⁺ | High |

| 111/113 | [C₆H₄Cl]⁺ | Moderate |

Table 2: Predicted major ions in the mass spectrum of 3,4'-Dichloropropiophenone.

Fragmentation Pathway

The primary fragmentation pathway for 3,4'-Dichloropropiophenone under EI conditions is anticipated to be α-cleavage, a common fragmentation for ketones.

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion [C₉H₈Cl₂O]⁺, with expected m/z values of 202 (for ³⁵Cl₂), 204 (for ³⁵Cl³⁷Cl), and 206 (for ³⁷Cl₂). The relative abundance of the molecular ion is likely to be low due to the facile fragmentation.

-

α-Cleavage: The bond between the carbonyl carbon and the α-carbon is weak and prone to cleavage. This results in the loss of a chloromethyl radical (•CH₂Cl) and the formation of a stable 4-chlorobenzoyl cation. This cation, [C₇H₄ClO]⁺, is expected to be the base peak in the spectrum, with characteristic isotopic peaks at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Loss of Carbon Monoxide: The 4-chlorobenzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule. This leads to the formation of the 4-chlorophenyl cation, [C₆H₄Cl]⁺, with isotopic peaks at m/z 111 (for ³⁵Cl) and 113 (for ³⁷Cl).

Figure 3: Proposed mass spectrometry fragmentation pathway of 3,4'-Dichloropropiophenone.

Experimental Protocols

To ensure the acquisition of high-quality and reliable data, the following experimental protocols are recommended.

¹H NMR Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of 3,4'-Dichloropropiophenone.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

- Pulse Program: Standard single-pulse sequence (e.g., zg30).

- Solvent: CDCl₃

- Temperature: 298 K

- Spectral Width: -2 to 12 ppm

- Acquisition Time: ~4 seconds

- Relaxation Delay: 2 seconds

- Number of Scans: 16-32 (adjust as needed for signal-to-noise)

- Receiver Gain: Optimize automatically.

3. Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).

- Phase the spectrum manually to obtain pure absorption lineshapes.

- Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

- Integrate the signals to determine the relative proton ratios.

Mass Spectrometry (Electron Ionization)

1. Sample Introduction:

- For a pure solid sample, a direct insertion probe can be used.

- Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

2. Instrument Parameters (GC-MS):

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV

- Ion Source Temperature: 230 °C

- Mass Range: m/z 40-300

- Scan Speed: 1000 amu/s

- GC Column (if used): A non-polar column (e.g., DB-5ms) is suitable.

- GC Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min.

3. Data Analysis:

- Identify the molecular ion peak and its isotopic pattern.

- Analyze the fragmentation pattern and propose structures for the major fragment ions.

- Compare the observed spectrum with spectral libraries for confirmation, if available.

Conclusion

The combined application of ¹H NMR and mass spectrometry provides a powerful and definitive method for the structural elucidation and characterization of 3,4'-Dichloropropiophenone. The ¹H NMR spectrum offers detailed information about the electronic environment and connectivity of the protons, while mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. The methodologies and data interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the accurate and reliable analysis of this important chemical entity.

References

-

PubChem. 3,4'-Dichloropropiophenone. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. 3-CHLORO-1-(4-CHLOROPHENYL)PROPAN-1-ONE. [Link]

-

NIST. 1-Propanone, 3-chloro-1-phenyl-. National Institute of Standards and Technology. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

interpreting the IR and UV-VIS spectra of 3,4'-Dichloropropiophenone

An In-Depth Technical Guide to the Spectroscopic Interpretation of 3,4'-Dichloropropiophenone

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) and Ultraviolet-Visible (UV-VIS) spectra of 3,4'-Dichloropropiophenone. As a substituted aromatic ketone, its structural features give rise to a unique spectroscopic fingerprint, which is critical for its identification, purity assessment, and understanding of its chemical properties in research and drug development. This document, intended for researchers and scientists, delves into the principles of spectroscopic interpretation, correlates specific structural moieties with their spectral signatures, and provides validated experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

3,4'-Dichloropropiophenone (CAS: 3946-29-0) is an aromatic ketone characterized by a propiophenone core with two chlorine substituents. The IUPAC name is 3-chloro-1-(4-chlorophenyl)propan-1-one[1]. Its structure contains several key features that dictate its spectroscopic behavior:

-

Aromatic Ring: A para-substituted (1,4-disubstituted) chlorophenyl group.

-

Carbonyl Group (C=O): A ketone functional group directly conjugated with the aromatic ring.

-

Aliphatic Chain: An ethyl group attached to the carbonyl carbon, with a chlorine atom at the β-position (C3).

-

Haloalkane and Haloarene Moieties: C-Cl bonds on both the aliphatic chain and the aromatic ring.

The conjugation between the carbonyl group's π-system and the aromatic ring's π-system is the most significant factor influencing both the IR and UV-VIS spectra. This delocalization of electrons lowers the energy required for both vibrational and electronic transitions.

Caption: Molecular Structure of 3,4'-Dichloropropiophenone.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The frequencies of absorption are characteristic of the types of chemical bonds and functional groups present.

Principles of Interpretation

The IR spectrum is typically analyzed in two main regions:

-

Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific stretching vibrations (e.g., C=O, C-H, O-H) and are highly diagnostic.

-

Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorptions from bending vibrations and skeletal modes, which are unique to the molecule as a whole.

For 3,4'-Dichloropropiophenone, we anticipate key signals corresponding to its aromatic, ketone, and halogenated components.

Detailed Spectrum Interpretation

-

Aromatic C-H Stretching (ν C-H): Aromatic C-H bonds show stretching vibrations at wavenumbers slightly higher than aliphatic C-H bonds. Expect one or more weak to medium bands in the 3100-3000 cm⁻¹ region[2][3].

-

Aliphatic C-H Stretching (ν C-H): The CH₂ groups of the propiophenone chain will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. These bands are typically found in the 2960-2850 cm⁻¹ range[4].

-

Carbonyl Stretching (ν C=O): This is one of the most intense and recognizable absorptions in the spectrum. For a simple aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹[5]. However, conjugation with the aromatic ring delocalizes the π-electrons, weakening the C=O double bond character. This requires less energy to stretch, shifting the absorption to a lower frequency. For aromatic ketones, this peak is typically observed in the 1690-1666 cm⁻¹ range[6]. The electron-withdrawing nature of the para-chloro substituent may slightly increase this frequency compared to an unsubstituted aromatic ketone.

-

Aromatic C=C Stretching (ν C=C): The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of absorptions in the 1600-1450 cm⁻¹ region. Aromatic compounds typically show two or three bands, with prominent peaks often appearing near 1600 cm⁻¹ and 1500 cm⁻¹ [3][7][8].

-

C-H Out-of-Plane Bending (γ C-H): The substitution pattern on the aromatic ring strongly influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) benzene ring, a characteristic strong absorption is expected between 840-800 cm⁻¹ [9]. This band is highly diagnostic for confirming the para-substitution pattern.

-

C-Cl Stretching (ν C-Cl): Carbon-chlorine stretching vibrations typically appear in the fingerprint region. The aryl C-Cl stretch is expected in the 1100-1000 cm⁻¹ range, while the alkyl C-Cl stretch occurs over a broader range, typically 800-600 cm⁻¹ . These bands can sometimes be difficult to assign definitively due to overlap with other absorptions.

Summary of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic (Aryl) C-H |

| 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₂) C-H |

| 1690-1666 | Strong | C=O Stretch | Conjugated Ketone |

| 1600-1585 | Medium | C=C Stretch | Aromatic Ring |

| 1500-1450 | Medium | C=C Stretch | Aromatic Ring |

| 840-800 | Strong | C-H Bend | Aromatic C-H Out-of-Plane (1,4-disubstituted) |

| 1100-1000 | Medium-Strong | C-Cl Stretch | Aryl C-Cl |

| 800-600 | Medium-Strong | C-Cl Stretch | Alkyl C-Cl |

UV-Visible (UV-VIS) Spectroscopy Analysis

UV-VIS spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually a highest occupied molecular orbital, HOMO) to a higher energy one (a lowest unoccupied molecular orbital, LUMO).

Principles of Interpretation

The key components of 3,4'-Dichloropropiophenone for UV-VIS analysis are the chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

-

Chromophore: The conjugated system of the chlorophenyl ring and the carbonyl group (C₆H₄-C=O).

-

Auxochromes: The chlorine atoms, which possess non-bonding electrons (n-electrons) and can influence the energy of the electronic transitions.

Two primary types of electronic transitions are expected for this molecule[10][11]:

-

π → π* Transition: An electron from a π bonding orbital is excited to a π* antibonding orbital. These transitions are typically high-energy (shorter wavelength) and have high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹).

-

n → π* Transition: An electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) is excited to a π* antibonding orbital. These are lower-energy (longer wavelength) transitions and are "forbidden," resulting in a much lower molar absorptivity (ε = 10-100 L mol⁻¹ cm⁻¹)[11].

Caption: Electronic transitions in an aromatic ketone.

Detailed Spectrum Interpretation

The UV-VIS spectrum of 3,4'-Dichloropropiophenone is expected to show two main absorption bands:

-

A strong absorption band at shorter wavelengths (approx. 240-270 nm) corresponding to the π → π* transition of the conjugated aromatic ketone system. The conjugation significantly lowers the energy required for this transition compared to benzene, causing a bathochromic (red) shift into a readily measurable region[10][12]. The chlorine substituents also contribute to this shift.

-

A weak absorption band at longer wavelengths (approx. 300-330 nm) corresponding to the forbidden n → π transition of the carbonyl group[11]. This band is often observed as a shoulder on the tail of the much stronger π → π band.

The choice of solvent can influence the position of these bands. Polar, hydrogen-bonding solvents can stabilize the non-bonding electrons on the oxygen, increasing the energy of the n → π* transition and causing a hypsochromic (blue) shift[13][14].

Summary of Expected UV-VIS Absorptions

| Approx. λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| 240-270 | High (>10,000) | π → π | Conjugated Aromatic Ketone |

| 300-330 | Low (10-100) | n → π | Carbonyl Group (C=O) |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectra, standardized protocols must be followed.

Protocol for IR Spectrum Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by pressing the anvil against the clean, empty crystal. This accounts for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of solid 3,4'-Dichloropropiophenone powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Lower the press anvil to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Collection: Initiate the scan. Co-add at least 16 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, raise the anvil and clean the crystal and anvil tip thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol for UV-VIS Spectrum Acquisition

This protocol describes the analysis of a dilute solution.

-

Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest. Spectrophotometric grade ethanol or hexane are common choices.

-

Solution Preparation: Accurately prepare a stock solution of 3,4'-Dichloropropiophenone of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) such that the maximum absorbance falls within the optimal instrumental range (0.2 - 1.0 AU).

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 400-200 nm).

-

Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the sample holder.

-

Spectrum Acquisition: Scan the sample over the same wavelength range. The instrument will automatically subtract the solvent blank, yielding the absorbance spectrum of the analyte. Record the λₘₐₓ values and their corresponding absorbances.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The combined application of IR and UV-VIS spectroscopy provides a powerful and non-destructive method for the structural elucidation of 3,4'-Dichloropropiophenone. The IR spectrum confirms the presence of the key functional groups—a conjugated aromatic ketone, aliphatic and aromatic C-H bonds, and chloro-substituents—and verifies the 1,4-disubstitution pattern of the aromatic ring. The UV-VIS spectrum characterizes the conjugated π-electron system, revealing the characteristic high-intensity π → π* and low-intensity n → π* electronic transitions. Together, these spectral data provide a detailed and confirmatory fingerprint essential for quality control and chemical analysis in a research and development setting.

References

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

Chemistry Steps. (n.d.). Ketone Infrared Spectra. Available at: [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

-

Parveen, M., et al. (2018). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Available at: [Link]

-

JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

-

El-Sayed, M. (2003). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. Monarch: Qucosa. Available at: [Link]

-

Uwai, K., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77550, 3,4'-Dichloropropiophenone. PubChem. Available at: [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Available at: [Link]

-

Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2',4'-dichloropropiophenone. NIST Chemistry WebBook. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]

-

Catalán, J., & Catalán, J. P. (2011). On the solvatochromism of the n ↔π* electronic transitions in ketones. Physical Chemistry Chemical Physics. Available at: [Link]

-

Royal Society of Chemistry. (2011). On the solvatochromism of the n ↔ π electronic transitions in ketones*. Available at: [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available at: [Link] (Note: A general OpenStax link is provided as the original may be version-specific).

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Available at: [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Available at: [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference, specific page for table not available in search results).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587128, 3'-Chloropropiophenone. PubChem. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Verevkin, S. P., et al. (2018). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. ResearchGate. Available at: [Link]

-

Purdue University. (n.d.). Classes of Electronic Transitions. Available at: [Link]

-

Wiley Science Solutions. (n.d.). 3',4'-Dichloropropiophenone. SpectraBase. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7258, 3,4-Dichlorophenol. PubChem. Available at: [Link]

-

FDA. (n.d.). 3,4'-DICHLOROPROPIOPHENONE. Global Substance Registration System. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. researchgate.net [researchgate.net]

- 14. On the solvatochromism of the n ↔ π* electronic transitions in ketones - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Comprehensive Technical Guide to the Safe Laboratory Handling of 3,4'-Dichloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the journey from a promising molecule to a life-changing therapeutic is paved with meticulous experimentation and an unwavering commitment to safety. Intermediates such as 3,4'-Dichloropropiophenone, a halogenated aromatic ketone, are pivotal building blocks in the synthesis of a variety of pharmacologically active compounds.[1][2] However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide, designed for the discerning scientist, moves beyond standard safety data sheets to provide a deep, scientifically-grounded framework for the safe and effective handling of 3,4'-Dichloropropiophenone in a laboratory setting.

Understanding the Hazard Profile: More Than Just a Label

3,4'-Dichloropropiophenone is classified as a hazardous substance, primarily due to its irritant properties. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] A deeper dive into its chemical nature reveals the underlying reasons for these classifications. As an α-haloketone, the presence of a chlorine atom on the carbon adjacent to the carbonyl group significantly enhances the electrophilicity of that carbon.[4] This makes the molecule susceptible to attack by nucleophiles, including biological macromolecules in the skin, eyes, and respiratory tract, leading to irritation and potential tissue damage.[3][5]

| Property | Value | Source |

| CAS Number | 6582-42-9 | [6] |

| Molecular Formula | C₉H₈Cl₂O | [4] |

| Molecular Weight | 203.07 g/mol | [6] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 44-46 °C | [7] |

| Boiling Point | 136-140 °C at 18 mmHg | [7] |

While no specific occupational exposure limits (OELs) have been established for 3,4'-Dichloropropiophenone, the general principles of controlling exposure to halogenated organic compounds should be strictly followed.[3][8] Many compounds of this class are known for their potential to cause long-term health effects with prolonged exposure.[9]

The Hierarchy of Controls: A Proactive Approach to Safety

A robust safety culture relies on a multi-layered approach to risk mitigation, commonly known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Elimination and Substitution: In the context of drug development, the specific molecular structure of 3,4'-Dichloropropiophenone is often a deliberate choice for its synthetic utility. Therefore, elimination or substitution with a less hazardous alternative may not always be feasible without compromising the research objectives.

Engineering Controls: This is the most critical layer of protection for handling this compound. All work with 3,4'-Dichloropropiophenone, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[3] The fume hood provides a physical barrier and ventilation to prevent the inhalation of dust or vapors. A properly functioning fume hood should have an average face velocity of 80-120 feet per minute.

Administrative Controls: These are the standard operating procedures (SOPs) and work practices that minimize the risk of exposure. Key administrative controls for 3,4'-Dichloropropiophenone include:

-

Restricted Access: Clearly designate and label the work area where the compound is being used.

-

Good Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately following the procedures outlined in Section 5.

-

Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

-

No Eating or Drinking: Prohibit eating, drinking, and smoking in the laboratory.[3]

Personal Protective Equipment (PPE): PPE is the last line of defense and should never be used as a substitute for robust engineering and administrative controls.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are paramount to preventing skin, eye, and respiratory exposure.

Eye and Face Protection:

-

Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory.

-

Chemical Goggles: When there is a risk of splashes or handling larger quantities, chemical goggles that form a seal around the eyes are mandatory.[1]

-

Face Shield: A face shield should be worn in conjunction with chemical goggles when there is a significant risk of splashes, such as during quenching of a reaction or a large-scale transfer.

Skin Protection:

-

Gloves: The choice of glove material is critical. Due to the chlorinated and aromatic nature of 3,4'-Dichloropropiophenone, not all standard laboratory gloves provide adequate protection.

-

Recommended: Nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves made of Viton® or a laminate (e.g., Silver Shield®) should be considered.

-

Not Recommended: Latex gloves offer poor protection against many organic solvents and halogenated compounds and should be avoided.

-

Glove Protocol:

-

Inspect gloves for any signs of damage before use.

-

Don two pairs of nitrile gloves ("double-gloving") for added protection, especially when handling the solid.

-

Change gloves immediately if they become contaminated.

-

Never reuse disposable gloves.

-

Wash hands thoroughly after removing gloves.

-

-

-

Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.

-

Additional Protection: For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection:

-

Under normal conditions, working within a certified chemical fume hood should provide adequate respiratory protection.

-

In the event of a fume hood failure or a large spill outside of a contained area, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full-face respirator will also provide eye protection.

Storage and Incompatibility: Preventing Unwanted Reactions

Proper storage is essential to maintain the stability of 3,4'-Dichloropropiophenone and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials.

-

Incompatibilities:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous and potentially explosive reactions.

-

Strong Bases: As an α-haloketone, 3,4'-Dichloropropiophenone can undergo elimination reactions in the presence of strong bases, which can be exothermic.[5]

-